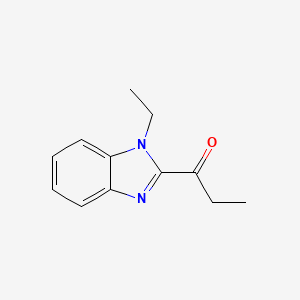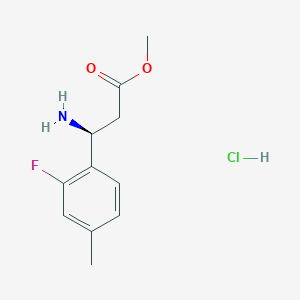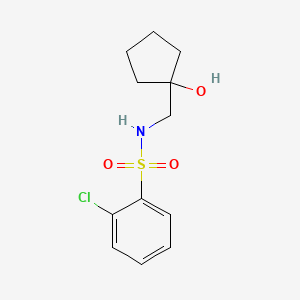![molecular formula C15H13N3O2 B2893617 1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione CAS No. 860611-93-4](/img/structure/B2893617.png)
1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione is a complex organic compound with a unique structure that includes an imidazole ring fused with another imidazole ring
Preparation Methods
The synthesis of 1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, which can result in therapeutic effects .
Comparison with Similar Compounds
1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione can be compared with other similar compounds, such as:
1-methyl-3,5-bis(3-phenyl-2-propenylidene)-4-piperidone: This compound has a similar structure but includes a piperidone ring instead of an imidazole ring.
1-ethyl-3,5-bis(3-phenyl-2-propenylidene)-4-piperidone: Similar to the above compound but with an ethyl group instead of a methyl group.
1-methyl-3,5-bis(2-methylbenzylidene)-4-piperidone: This compound has a different substitution pattern on the benzylidene groups.
Properties
IUPAC Name |
(6E)-1-methyl-6-[(E)-3-phenylprop-2-enylidene]-2H-imidazo[1,2-a]imidazole-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-17-10-13(19)18-14(20)12(16-15(17)18)9-5-8-11-6-3-2-4-7-11/h2-9H,10H2,1H3/b8-5+,12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHESAZOCYYCQCH-LRELXJSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C1=NC(=CC=CC3=CC=CC=C3)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2C1=N/C(=C/C=C/C3=CC=CC=C3)/C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/new.no-structure.jpg)
![N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2893537.png)
![2-Chloro-N-(cyclobutylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2893538.png)

![N-(2-{3-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide](/img/structure/B2893540.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2-methoxyethyl)-1-(thiophen-3-ylmethyl)urea](/img/structure/B2893542.png)

![4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2893549.png)
![1-(2,5-Dimethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2893553.png)


![7-(2-methoxyethyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2893556.png)
